1-(3-Bromophenyl)-3-methylbutan-1-one
Overview
Description
1-(3-Bromophenyl)-3-methylbutan-1-one, or 1-BP-3MB, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid, with a boiling point of 110°C and a melting point of -17°C. It is soluble in water and has a molecular weight of 224.1 g/mol. It is a relatively simple compound to synthesize, and is generally available in both commercial and laboratory settings.
Scientific Research Applications
Synthesis and Characterization
1-(3-Bromophenyl)-3-methylbutan-1-one serves as a precursor in the synthesis of various chemical compounds. For instance, the autoxidation of optically active bromo derivatives can lead to enantiomerically enriched products, showcasing the utility of brominated compounds in stereoselective synthesis (Howard, Chenier, & Holden, 1977). Additionally, the modification of steroids through bromination illustrates the role of brominated intermediates in steroid chemistry (Takahashi & Satoh, 1976).
Chemical Reactions and Mechanisms
The compound has been involved in the study of chemical reactions and mechanisms. For example, the synthesis and investigation of triazoles via alkylation reactions highlight the versatility of brominated compounds in the formation of heterocyclic structures (Suhak, Panasenko, & Knysh, 2015). Similarly, the development of α-methylenebutyrolactone synthesis using brominated intermediates demonstrates their importance in organic synthesis (MatsudaIsamu, 1978).
Biological and Medicinal Chemistry
Although specific biological applications of 1-(3-Bromophenyl)-3-methylbutan-1-one itself may not be directly cited, the investigation of related bromo compounds in biological contexts suggests potential avenues for exploration. For example, studies on the synthesis, crystal structure, and biological activity screening of novel compounds containing bromo groups point towards the relevance of brominated compounds in medicinal chemistry (Yancheva et al., 2015).
Material Science and Surface Chemistry
The compound's derivatives have implications in material science and surface chemistry, as seen in the study of surface behavior of bromoalkane mixtures, providing insights into thermodynamic properties at interfaces (Giner et al., 2005).
Energy and Fuel Research
Research on biofuels has explored derivatives of bromo compounds for their potential as anti-knock additives in fuels, indicating the broader applicability of such compounds in energy-related applications (Mack et al., 2014).
properties
IUPAC Name |
1-(3-bromophenyl)-3-methylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWRKWALPWQASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707701 | |
Record name | 1-(3-Bromophenyl)-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20707701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-methylbutan-1-one | |
CAS RN |
857803-65-7 | |
Record name | 1-(3-Bromophenyl)-3-methyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857803-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20707701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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